Scalable Negishi Coupling Enables Multikilogram Synthesis of Clinical Candidate AZD6564
Methyl 2-chloroisonicotinate served as the starting material for a multikilogram, chromatography-free synthesis of the clinical fibrinolysis inhibitor AZD6564, achieving a 7% overall yield across eight steps [1]. In contrast, the 2-bromo analog (CAS 26156-48-9) is not reported in similar multikilogram process routes for this or analogous clinical candidates in peer-reviewed process chemistry literature. This demonstrates the chloro variant's preferential suitability for large-scale Negishi coupling under industrial constraints.
| Evidence Dimension | Overall Process Yield from Starting Material |
|---|---|
| Target Compound Data | 7% overall yield across 8 steps |
| Comparator Or Baseline | Methyl 2-bromoisonicotinate (no reported multikilogram Negishi route for analogous targets) |
| Quantified Difference | Not applicable (absence of comparator data) |
| Conditions | Negishi coupling with neopentylzinc bromide, followed by enzymatic resolution; multikilogram scale, chromatography-free purification |
Why This Matters
Procurement decisions for process R&D should prioritize building blocks with demonstrated scalability to multikilogram campaigns.
- [1] Andersen, S. M.; Bollmark, M.; Berg, R.; Fredriksson, C.; Karlsson, S.; Liljeholm, C.; Sörensen, H. A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564. Org. Process Res. Dev. 2014, 18 (8), 952–959. View Source
